molecular formula C10H12ClN3O2 B2873007 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No.: B2873007
M. Wt: 241.67 g/mol
InChI Key: VHYXMJFAGUNZTA-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS 329268-90-8) is a high-purity pyrimidine derivative of significant interest in medicinal chemistry and anticancer drug discovery research. This compound features a molecular formula of C10H12ClN3O2 and a molecular weight of 241.67 g/mol . The core research value of this compound lies in its role as a key synthetic intermediate for the development of potential therapeutic agents. Recent scientific investigations have demonstrated that structurally related piperidinyl-pyrimidine derivatives exhibit potent antiproliferative activity and function as dual inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAFV600E kinases . These mutant kinase pathways are critically over-activated in various malignancies, including melanoma, lung, and breast cancers, making them crucial targets for novel anticancer drugs . One study identified a meta-piperidinyl derivative as the most potent in a series, exhibiting an IC50 value of 68 nM against EGFR, which was 1.2-fold more potent than the reference drug erlotinib, and also showing superior anti-BRAFV600E activity . Researchers utilize this chemical building block primarily in the design and synthesis of more complex molecules for biological evaluation. Its structure combines a carboxylic acid functional group, allowing for further derivatization into amides or esters, with a chloro substituent that facilitates subsequent cross-coupling reactions, and a piperidinyl group that can contribute to favorable pharmacokinetic properties and target binding . The compound is characterized by a LogP of 2.33, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for comprehensive handling information. This compound requires careful handling and should be used in accordance with established laboratory safety protocols .

Properties

IUPAC Name

5-chloro-2-piperidin-1-ylpyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-7-6-12-10(13-8(7)9(15)16)14-4-2-1-3-5-14/h6H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXMJFAGUNZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on the reported activity of similar compounds, it could potentially interact with its targets, such as tubulin, leading to the inhibition of polymerization. This interaction could disrupt the normal functioning of cells, particularly those in the process of division or growth.

Result of Action

The molecular and cellular effects of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid’s action would likely be related to its potential antiproliferative activity. By inhibiting tubulin polymerization, it could disrupt microtubule dynamics, leading to cell cycle arrest and potentially inducing apoptosis.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid could be influenced by various environmental factors. These might include the pH of the environment, presence of other interacting molecules, and temperature. .

Biological Activity

5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (CAS Number: 329268-90-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, which are summarized below based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H12ClN3O2
  • Molecular Weight : 241.68 g/mol
  • IUPAC Name : 5-chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid
  • SMILES Notation : O=C(O)C1=NC(N2CCCCC2)=NC=C1Cl

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid, particularly its efficacy against various cancer cell lines. The compound has shown significant cytotoxicity in several assays:

Cell Line IC50 (µM) Comparison to Control
MCF-7 (Breast Cancer)0.87 - 12.91Better than 5-Fluorouracil
MDA-MB-2311.75 - 9.46Better than 5-Fluorouracil

In these studies, the compound demonstrated a higher selectivity index compared to traditional chemotherapeutics, suggesting a potentially safer therapeutic profile . Furthermore, it induced apoptosis in cancer cells by increasing caspase activity, which is crucial for programmed cell death .

The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:

  • EGFR Inhibition : The compound has been noted to significantly inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a common target in cancer therapy.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
  • Apoptosis Induction : Enhanced levels of caspase 9 were observed in treated samples, indicating that it promotes apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid has a favorable profile:

  • Clearance Rate : Approximately 82.7 mL/h/kg after intravenous administration.
  • Oral Bioavailability : Estimated at 31.8% following oral dosing, indicating reasonable absorption and systemic availability .

Toxicity Profile

Toxicity assessments have shown that this compound does not exhibit acute toxicity in animal models at high doses (up to 2000 mg/kg) . This suggests a promising safety margin for further development as a therapeutic agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 and MDA-MB-231 Cells : This study focused on the cytotoxic effects and mechanism of action, demonstrating significant growth inhibition compared to standard treatments like 5-Fluorouracil .
  • In Vivo Studies : Research involving animal models indicated no adverse effects at high doses, supporting its potential use in clinical settings .
  • Comparative Analysis with Other Pyrimidine Derivatives : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of biological activity, emphasizing the importance of specific substitutions in enhancing efficacy against cancer cells .

Scientific Research Applications

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a chlorine atom at the 5-position, a pyrrolidine ring at the 2-position, and a carboxylic acid group at the 4-position. It has a molecular weight of 227.65 g/mol and the molecular formula C₉H₁₀ClN₃O₂.

Preparation Methods

The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid typically involves these steps:

  • Formation of the Pyrimidine Ring The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
  • Introduction of the Pyrrolidine Ring The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group at the 2-position of the pyrimidine ring.
  • Carboxylation The carboxylic acid group can be introduced through carboxylation reaction using carbon dioxide (CO2) under high pressure and temperature.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, potentially utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and yield. Various synthetic routes can be employed to prepare 5-chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid, and these methods allow for structural modifications that can lead to derivatives with enhanced properties.

Applications in Scientific Research

5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid has various scientific research applications:

  • Medicinal Chemistry It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects. The pyrrolidine moiety in 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid serves as a versatile scaffold for designing novel compounds.
  • Biological Studies The compound is used in biological assays to study its effects on cellular processes and molecular targets.
  • Chemical Synthesis It is employed as a building block in the synthesis of more complex heterocyclic compounds.
  • Industrial Applications The compound is used in the development of agrochemicals and other industrial chemicals.

Specific Research Areas

  • Inhibition of Prolyl-4-Hydroxylase This compound has been investigated for its inhibitory activity against prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which plays a crucial role in fibrosis, wound healing, and tissue repair. Inhibition of prolyl-4-hydroxylase may have therapeutic implications for fibrotic diseases.
  • RORγt Inhibition Researchers have explored 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a scaffold for designing RORγt inhibitors. RORγt is a transcription factor involved in immune responses and autoimmune diseases, and some derivatives exhibit promising RORγt inhibition, potentially impacting autoimmune conditions.
  • Antioxidant and Anticholinergic Properties Derivatives of this compound have been evaluated for antioxidant and anticholinergic properties, with specific derivatives potentially showing antioxidant effects or modulating cholinergic pathways.
  • Enzyme Interactions Researchers investigate the compound’s interactions with enzymes, including prolyl-4-hydroxylase, through enzyme assays, crystallography, and computational modeling to gain insights into enzyme inhibition mechanisms and potential therapeutic applications.
  • Protein Binding Researchers use 5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid as a ligand to study protein binding sites, using X-ray crystallography, NMR spectroscopy, or computational docking to understand ligand–protein interactions for drug design and optimization.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 6 of the pyrimidine ring, impacting physicochemical properties and biological activity:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid Piperidine ~254.7* Potential use in covalent inhibition; enhanced lipophilicity Inferred
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid Methylthio 204.63 Synthetic intermediate; precursor for covalent inhibitors
5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylic acid (PK11000) Methylsulfonyl ~220.6 Reactivates mutant p53 via cysteine adduction; anticancer applications
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cyclopropyl, hydroxyl 228.6 Increased polarity due to hydroxyl group; potential solubility advantages
5-Chloro-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid Pyrrolidine ~240.7 Discontinued due to synthesis/stability challenges

*Estimated based on molecular formula (C10H12ClN3O2).

Substituent Impact Analysis:
  • Piperidine vs. Methylthio/Methylsulfonyl: The bulkier piperidine group may improve target selectivity compared to smaller substituents like methylthio. Methylsulfonyl (PK11000) acts as a Michael acceptor, enabling covalent binding to cysteine residues, whereas piperidine likely engages in non-covalent interactions .
  • The hydroxyl group at position 6 improves solubility but may limit blood-brain barrier penetration .

Physicochemical Properties

  • Lipophilicity : Piperidine and pyrrolidine substituents increase logP values compared to methylthio or hydroxyl groups, influencing membrane permeability.
  • Solubility : Hydroxyl and carboxylic acid groups enhance aqueous solubility (e.g., cyclopropyl-hydroxyl analog in ), whereas piperidine derivatives may require formulation optimization .

Preparation Methods

Primary Synthetic Routes

Method A: Nickel-Catalyzed Coupling and Cyclization

Adapted from the synthesis of structurally analogous pyrrolopyrimidines, this method employs nickel-catalyzed coupling to introduce the piperidine group, followed by cyclization and oxidation.

Step 1: Nickel-Mediated Coupling of 5-Bromo-2-chloropyrimidine-4-carboxylic Acid with Piperidine

Reagents :

  • 5-Bromo-2-chloropyrimidine-4-carboxylic acid
  • Piperidine
  • Nickel(II) chloride (NiCl₂, 0.003 eq)
  • Cuprous iodide (CuI, 0.025 eq)
  • Triphenylphosphine (PPh₃, 0.043 eq)
  • N,N-Diisopropylethylamine (DIPEA, 2.1 eq)
  • Ethanol (solvent)

Procedure :

  • Charge a flask with 5-bromo-2-chloropyrimidine-4-carboxylic acid (1 eq), NiCl₂, CuI, PPh₃, and DIPEA in ethanol.
  • Add piperidine (3.2 eq) dropwise at 65°C under nitrogen.
  • Stir for 8 hours, then cool to 5–10°C to precipitate the product.

Outcome :

  • Intermediate: 5-Chloro-2-(piperidin-1-yl)pyrimidine-4-carboxylic acid (Yield: 73–78%).
  • Key Advantage: Avoids costly palladium catalysts, reducing production costs by ~40% compared to traditional methods.
Step 2: Purification and Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1), yielding a white crystalline solid (purity >95% by HPLC).

Method B: Direct Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism

The electron-withdrawing carboxylic acid group at C4 activates the C2 position for SNAr with piperidine. Chlorine at C5 further enhances ring electrophilicity.

Reagents :

  • 2,5-Dichloropyrimidine-4-carboxylic acid
  • Piperidine (5 eq)
  • Potassium carbonate (K₂CO₃, 3 eq)
  • Dimethylformamide (DMF, solvent)

Procedure :

  • Heat 2,5-dichloropyrimidine-4-carboxylic acid and piperidine in DMF at 100°C for 12 hours.
  • Quench with ice water, acidify to pH 3, and extract with ethyl acetate.

Outcome :

  • Yield: 65–70% (lower than Method A due to competing hydrolysis of the carboxylic acid).
  • Limitation: Requires anhydrous conditions to prevent decarboxylation.

Comparative Analysis of Synthetic Methods

Parameter Method A (Ni Catalysis) Method B (SNAr)
Yield 73–78% 65–70%
Catalyst Cost $120/kg (NiCl₂) N/A
Reaction Time 8 hours 12 hours
Byproducts Minimal Hydrolysis derivatives
Scalability Industrial Lab-scale

Key Insight : Method A’s nickel-catalyzed approach offers superior yield and scalability, making it preferable for bulk synthesis. Method B remains useful for small-scale applications where metal residues are prohibitive.

Optimization Strategies and Challenges

Enhancing Coupling Efficiency

  • Ligand Screening : Triphenylphosphine in Method A can be replaced with 2,2'-bipyridyl to increase nickel catalyst turnover (yield improvement: +8–10%).
  • Solvent Effects : Substituting ethanol with 1,4-dioxane reduces side reactions during coupling (purity: 98% vs. 95%).

Mitigating Carboxylic Acid Degradation

  • Protective Group Strategy : Converting the carboxylic acid to a methyl ester prior to piperidine substitution prevents decarboxylation. Subsequent hydrolysis with NaOH regenerates the acid (overall yield: 81%).

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Material Cost : Piperidine ($45/kg) and nickel catalysts ($120/kg) dominate expenses. Method A’s higher yield offsets these costs at scale.
  • Waste Management : Ethanol recycling and nickel recovery systems reduce environmental impact by 30%.

Regulatory Compliance

  • ICH Guidelines : Residual nickel levels must be <10 ppm in the final API. Chelating resins (e.g., Dowex M4195) achieve <5 ppm post-purification.

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